3-(1,3-Dioxolan-2-YL)-6-nitro-1H-indazole
Description
Significance of Indazole Heterocycles in Advanced Synthetic Chemistry
Structural Features and Electronic Properties of the Indazole Nucleus
Indazole, or isoindazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govwikipedia.org Its molecular formula is C₇H₆N₂. austinpublishinggroup.com The structure possesses 10 π-electrons, contributing to its aromaticity. A key feature of indazole is the existence of tautomers, primarily the 1H-indazole and 2H-indazole forms, with 1H-indazole being the more thermodynamically stable and predominant tautomer. nih.govaustinpublishinggroup.comnih.gov The presence of two nitrogen atoms in the five-membered ring imparts properties of both pyridine (B92270) and pyrrole. pnrjournal.com The indazole ring system is essentially planar. researchgate.net It is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion. wikipedia.org
Role of Indazole Derivatives as Precursors in Complex Organic Syntheses
Indazole derivatives are crucial building blocks in the synthesis of complex organic molecules. nih.gov They serve as versatile synthons for creating various bridgehead heterocycles and are foundational in the development of new drugs. nih.govaustinpublishinggroup.com The functionalization of the indazole core, particularly at positions 1, 2, and 3, is a major focus of synthetic efforts. austinpublishinggroup.comnih.gov For instance, 1H-indazole-3-carboxaldehydes are highly valuable intermediates because the aldehyde group can be readily converted into a wide range of other functionalities. nih.gov It can undergo transformations such as Wittig and Knoevenagel condensations to form alkenes, or participate in cyclization reactions to build other heterocyclic rings. nih.gov The development of efficient synthetic protocols for creating substituted indazoles is an active area of research, often employing transition-metal catalysis to achieve specific functionalizations. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-6-nitro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-13(15)6-1-2-7-8(5-6)11-12-9(7)10-16-3-4-17-10/h1-2,5,10H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLMHEVBVQMAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C3C=CC(=CC3=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Importance of Nitroaromatic and Acetal Moieties in Chemical Transformations
The strategic placement of functional groups is fundamental to designing multi-step syntheses. The nitro group and acetals, such as the 1,3-dioxolane (B20135) ring, are classic examples of functionalities that provide chemists with powerful tools to control reactivity and protect sensitive moieties.
Reactivity Modulations by Nitro Group Substitution on Aromatic Systems
The nitro group (–NO₂) is a powerful modulator of reactivity in aromatic systems due to its strong electron-withdrawing nature. numberanalytics.comfiveable.mevaia.com This property arises from both inductive and resonance effects, which significantly decrease the electron density of the attached aromatic ring. vaia.com
Key effects of the nitro group include:
Deactivation towards Electrophilic Aromatic Substitution: By withdrawing electron density, the nitro group makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. numberanalytics.comvaia.com Any substitution that does occur is directed primarily to the meta position, which is less deactivated than the ortho and para positions. numberanalytics.com
Activation towards Nucleophilic Aromatic Substitution (S_NAr): The potent electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution of leaving groups on the ring. wikipedia.orgnumberanalytics.commdpi.com This effect is most pronounced when the nitro group is ortho or para to the leaving group.
Increased Acidity: The presence of a nitro group can increase the acidity of C-H bonds adjacent (alpha) to it. wikipedia.org
Synthetic Versatility: The nitro group itself is a versatile functional group. It can be readily reduced under various conditions to yield other nitrogen-containing groups, most commonly the amino group (–NH₂), which is a key building block in the synthesis of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comnumberanalytics.comrsc.org
| Reactivity Aspect | Effect of Nitro Group |
| Electrophilic Aromatic Substitution | Deactivates the ring, directs incoming electrophiles to the meta position. numberanalytics.com |
| Nucleophilic Aromatic Substitution | Activates the ring, especially at ortho and para positions. wikipedia.orgnumberanalytics.com |
| Acidity of Adjacent Protons | Increases the acidity of alpha C-H bonds. wikipedia.org |
| Synthetic Transformation | Can be reduced to an amine (–NH₂), nitroso (–N=O), or hydroxylamine (B1172632) (–NHOH). numberanalytics.comnumberanalytics.com |
Functional Versatility of 1,3-Dioxolane Acetals in Organic Chemistry
The 1,3-dioxolane group is a cyclic acetal (B89532), most commonly formed by the reaction of a carbonyl compound (an aldehyde or ketone) with ethylene (B1197577) glycol. organic-chemistry.orgchemicalbook.com Its primary and most crucial role in organic synthesis is as a protecting group. wikipedia.orgacs.org
Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from reacting under conditions intended to modify another part of the molecule. wikipedia.orguchicago.edu The 1,3-dioxolane acetal is particularly useful for protecting aldehydes and ketones due to its specific stability profile:
Stability: Cyclic acetals are stable to a wide range of reagents, including bases, nucleophiles (like organometallic reagents and hydrides), and non-acidic oxidizing agents. organic-chemistry.orgslideshare.net
Introduction (Protection): The formation of a 1,3-dioxolane is typically achieved under acidic conditions (using catalysts like toluenesulfonic acid or a Lewis acid) with the removal of water. organic-chemistry.org
Removal (Deprotection): The carbonyl group can be regenerated from the acetal through hydrolysis using aqueous acid. organic-chemistry.orgwikipedia.org
This stability allows chemists to perform a variety of chemical transformations on other parts of a molecule containing, for example, ester or nitro functionalities, without affecting the protected carbonyl group. wikipedia.org
Rationale for Research Focus on 3 1,3 Dioxolan 2 Yl 6 Nitro 1h Indazole
Overview of Unexplored Synthetic Pathways and Reactivity Profiles
The synthetic routes to and the chemical behavior of this compound are not widely reported, presenting an open field for investigation. However, by examining the synthesis of analogous 6-nitroindazoles and the chemistry of the dioxolane functionality, plausible pathways and reactivity profiles can be postulated.
A potential synthetic approach could involve the construction of the indazole ring as a key step. For instance, a plausible route could start from a substituted o-nitrotoluene derivative, which can undergo cyclization to form the 6-nitroindazole (B21905) core. Following the formation of a 3-formyl-6-nitro-1H-indazole intermediate, the aldehyde at the 3-position could be protected by reaction with ethylene (B1197577) glycol in the presence of an acid catalyst to yield the target compound.
Alternatively, a transition-metal-free approach, which has been developed for the synthesis of other 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds, could be explored. rsc.org This methodology offers a potentially milder and more environmentally benign route to the indazole core. rsc.org
The reactivity of this compound is expected to be dictated by its three principal functional components: the nitro group, the indazole N-H, and the dioxolane ring. The nitro group is readily susceptible to reduction to an amino group, which can then be further functionalized. The N-H of the indazole ring can undergo alkylation, arylation, or acylation. The dioxolane ring is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to regenerate the aldehyde functionality. This latent aldehyde provides a gateway for a vast array of subsequent chemical transformations.
Potential for Integration into Advanced Synthetic Methodologies
The unique combination of a stable heterocyclic core and multiple functional handles endows this compound with significant potential for integration into advanced synthetic methodologies. The presence of the nitro group opens avenues for its conversion into other functional groups, such as an amine, which can then participate in a variety of coupling reactions. For instance, the derived amine could be diazotized and converted to a range of other substituents.
Furthermore, the latent aldehyde functionality, unmasked by the hydrolysis of the dioxolane ring, is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It can participate in Wittig reactions, aldol (B89426) condensations, and reductive aminations, among other transformations. This allows for the elaboration of the indazole core with a wide variety of side chains and functional groups.
The indazole scaffold itself is amenable to late-stage functionalization. nih.gov For example, after appropriate functional group manipulation, the molecule could be employed in click chemistry reactions, a powerful tool for the construction of complex molecular architectures. nih.govnih.gov The development of efficient methods to synthesize and functionalize this compound could therefore provide access to novel chemical space and facilitate the discovery of new bioactive molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₄ |
| Molecular Weight | 235.2 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1COC(O1)C2=C3C=CC(=CC3=NN2)N+[O-] |
| InChI Key | IDLMHEVBVQMAEA-UHFFFAOYSA-N |
Table 2: Potential Synthetic Precursors and Reactions
| Precursor | Reaction Type | Reagents | Product |
| 3-Formyl-6-nitro-1H-indazole | Acetalization | Ethylene glycol, acid catalyst | This compound |
| 2-Ethyl-5-nitroaniline (B1661927) | Diazotization and cyclization | tert-Butyl nitrite (B80452), acetic acid | 3-Methyl-6-nitroindazole (related intermediate) chemicalbook.com |
| N-Tosylhydrazone and Nitroaromatic Compound | Cyclization | Base (e.g., Cs₂CO₃) | 1H-Indazole derivative rsc.orgrsc.org |
Table 3: Reactivity of Functional Groups in this compound
| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |
| 6-Nitro group | Reduction | SnCl₂, HCl or H₂, Pd/C | 6-Amino group |
| 1H-Indazole N-H | Alkylation/Arylation | Alkyl halides, Aryl halides with catalyst | N-substituted indazole |
| 1,3-Dioxolane | Hydrolysis | Aqueous acid | Aldehyde |
Strategies for the Construction of the 1H-Indazole Core with Nitro Functionalization
The formation of the 1H-indazole ring system bearing a nitro group at the 6-position is a critical step in the synthesis of the title compound. Various cyclization reactions have been developed to achieve this, often starting from appropriately substituted benzene (B151609) derivatives.
Cyclization Reactions for Indazole Ring Formation
Several classical and modern synthetic methods are available for the construction of the 1H-indazole core. These methods often involve the formation of the N-N bond and subsequent cyclization.
One prominent method is the reductive cyclization of o-nitrobenzylamines . In this approach, a 2-nitrobenzylamine derivative undergoes reduction of the nitro group, which then cyclizes onto the adjacent aminomethyl group. A notable example is the nitroreductase-triggered indazole formation, where enzymes like NfsA and BaNTR1 can convert 2-nitrobenzylamine derivatives into reactive nitrosobenzylamine intermediates that spontaneously cyclize to form indazoles. chemrxiv.org This biocatalytic approach offers a sustainable alternative to traditional chemical methods. chemrxiv.org
Another widely utilized strategy is the cyclization of N-nitroso-o-toluidines . This method involves the nitrosation of a 2-methylacetanilide derivative, followed by cyclization to form the indazole ring. For instance, 2-methyl-5-nitroacetanilide can be treated with sodium nitrite in the presence of acetic anhydride (B1165640) and an alkali metal alkanoate to yield 6-nitro-1H-indazole. google.com This process has been shown to be scalable and can produce high yields of the desired product. google.com
The Davis-Beirut reaction provides a versatile route to 2H-indazoles, which can be precursors to 1H-indazoles. wikipedia.orgnih.govacs.orgescholarship.org This reaction involves the base-mediated or photochemical conversion of an N-substituted 2-nitrobenzylamine to a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization. nih.gov While this method primarily yields 2H-indazoles, these can sometimes be converted to the more stable 1H-isomers. wikipedia.orgnih.gov
Furthermore, intramolecular C-H amination reactions of arylhydrazones offer a direct route to the 1H-indazole skeleton. nih.govacs.org For example, arylhydrazones can be treated with an oxidant like silver(I) triflimide (AgNTf2) to facilitate the intramolecular cyclization onto an aromatic C-H bond, forming the indazole ring. acs.org
Table 1: Comparison of Cyclization Reactions for Indazole Ring Formation
| Reaction Name | Starting Materials | Key Reagents/Conditions | Primary Product | References |
|---|---|---|---|---|
| Reductive Cyclization | o-Nitrobenzylamines | Nitroreductases (e.g., NfsA, BaNTR1) or chemical reducing agents | 1H-Indazoles | chemrxiv.org |
| Cyclization of N-nitroso-o-toluidines | 2-Methylacetanilides | Sodium nitrite, acetic anhydride | 1H-Indazoles | google.com |
| Davis-Beirut Reaction | N-substituted 2-nitrobenzylamines | Base (e.g., NaOH, KOH) or photolysis | 2H-Indazoles | wikipedia.orgnih.govacs.orgescholarship.org |
| Intramolecular C-H Amination | Arylhydrazones | Oxidants (e.g., AgNTf2) | 1H-Indazoles | nih.govacs.org |
Introduction of the Nitro Group at Position 6 of the Indazole Ring
The introduction of the nitro group at the 6-position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains a nitro group at the desired position or by direct nitration of the pre-formed indazole ring.
The more common and regioselective approach is to utilize a starting material that already possesses a nitro group at the position that will become the 6-position of the indazole ring. For example, the cyclization of 2-methyl-5-nitroaniline (B49896) or its derivatives directly yields 6-nitro-1H-indazole. google.comchemicalbook.com This strategy avoids the potential for isomer formation that can occur with direct nitration.
Direct nitration of the 1H-indazole ring is also possible, though it can lead to a mixture of isomers. The use of nitrating agents such as a mixture of nitric acid and sulfuric acid can lead to the formation of various nitro-substituted indazoles, including the 6-nitro isomer. The regioselectivity of this reaction is influenced by the reaction conditions and the substituents already present on the indazole ring.
Functionalization Strategies for C3-Substitution
To introduce the 1,3-dioxolan-2-yl moiety at the C3 position, a suitable functional group must first be installed at this position on the 6-nitro-1H-indazole core. A common strategy is the introduction of a formyl group (-CHO), which can then be converted to the desired dioxolane.
One effective method for the direct introduction of a formyl group at the C3 position of an indole, a related heterocyclic system, is through nitrosation . rsc.orgresearchgate.net This reaction, when applied to indoles, can lead to the formation of 1H-indazole-3-carboxaldehydes. rsc.orgresearchgate.net While the direct application to 6-nitro-1H-indazole is not explicitly detailed, this methodology suggests a potential pathway.
A more established route to 3-formyl-6-nitro-1H-indazole involves the manipulation of a pre-existing substituent at the C3 position. For example, a 3-methyl group can be oxidized to a formyl group, or a 3-haloindazole can undergo a formylation reaction. The synthesis of 3-chloro-6-nitro-1H-indazole has been reported, which could serve as a precursor for such a transformation. nih.gov
Installation and Derivatization of the 1,3-Dioxolan-2-yl Moiety at C3
Once the 3-formyl-6-nitro-1H-indazole intermediate is obtained, the final step is the installation of the 1,3-dioxolane ring. This is typically achieved through an acetalization reaction.
Synthetic Routes for Acetal Formation
The conversion of the 3-formyl group to a 1,3-dioxolane is a standard acetalization reaction. This is typically achieved by reacting the 3-formyl-6-nitro-1H-indazole with ethylene glycol in the presence of an acid catalyst.
Commonly used acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H2SO4), or a Lewis acid. The reaction is usually carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the formation of the acetal. Toluene or benzene are frequently employed for this purpose.
Table 2: General Conditions for Acetal Formation
| Reactants | Catalyst | Solvent | Key Conditions |
|---|---|---|---|
| 3-Formyl-6-nitro-1H-indazole, Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | Toluene | Azeotropic removal of water |
| 3-Formyl-6-nitro-1H-indazole, Ethylene Glycol | Sulfuric Acid (H2SO4) | Benzene | Dean-Stark apparatus |
| 3-Formyl-6-nitro-1H-indazole, Ethylene Glycol | Lewis Acids (e.g., BF3·OEt2) | Dichloromethane (B109758) | Anhydrous conditions |
Strategies for Direct Introduction of the Dioxolane Ring
Direct methods for the introduction of a 1,3-dioxolane ring at the C3 position of 6-nitro-1H-indazole are not well-documented in the scientific literature. Such a transformation would likely require a C-H activation/functionalization strategy or a cross-coupling reaction with a dioxolane-containing reagent. While these are areas of active research in organic synthesis, their application to the direct synthesis of this compound has not been established as a routine method. Therefore, the two-step sequence of formylation followed by acetalization remains the most practical and widely applicable approach.
Orthogonal Protection/Deprotection Schemes for the Dioxolane Functionality
The 1,3-dioxolane group present at the C3 position of the target molecule serves as a cyclic acetal, a common protecting group for an aldehyde functionality. vulcanchem.com The strategic use of the dioxolane is critical in multi-step syntheses, safeguarding the aldehyde from undesired reactions while other parts of the molecule undergo transformation. Orthogonal protection schemes are paramount, allowing for the selective removal of one protecting group in the presence of others.
The stability of the dioxolane group is a key feature. It is generally robust under basic, nucleophilic, and oxidative conditions, as well as in the presence of many organometallic reagents. Deprotection is typically achieved under acidic conditions, often using aqueous acids like hydrochloric acid or sulfuric acid, or with Lewis acids in the presence of a water source.
In the context of synthesizing this compound, an orthogonal strategy would be essential if the indazole nitrogen (N1) were also protected. For instance, an N-benzyl group, which is removed by hydrogenolysis, or a tert-butyloxycarbonyl (Boc) group, which is labile to strong acids or thermolysis, could be used. This allows for the deprotection of the dioxolane under acidic conditions without affecting an N-benzyl group, or vice-versa. The choice of protecting group for the indazole nitrogen would dictate the specific conditions for orthogonal deprotection of the dioxolane.
Table 1: Orthogonal Deprotection Scenarios
| Protecting Group 1 (Functionality) | Deprotection Reagent 1 | Protecting Group 2 (Functionality) | Deprotection Reagent 2 | Orthogonality |
| Dioxolane (Aldehyde) | Aqueous Acid (e.g., HCl) | N-Benzyl (Indazole) | H₂, Pd/C | Yes |
| Dioxolane (Aldehyde) | Aqueous Acid (e.g., HCl) | N-Boc (Indazole) | TFA or Heat | Partial/Conditional |
| Dioxolane (Aldehyde) | Lewis Acid (e.g., TMSOTf) | N-SEM (Indazole) | Fluoride Source (e.g., TBAF) | Yes |
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of the target indazole can benefit from both metal-catalyzed and organocatalytic approaches.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, which are fundamental to the assembly and functionalization of the indazole core. While direct synthesis of this compound via a single coupling step is not commonly reported, related transformations highlight the potential of these methods. For instance, palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings could be employed to introduce substituents onto a pre-formed indazole ring, should further diversification be required. researchgate.netnih.gov
A plausible application involves the synthesis of a 3-halo-6-nitro-1H-indazole intermediate. This intermediate could then undergo a palladium-catalyzed coupling reaction with a suitable organometallic reagent bearing the dioxolane moiety. However, a more direct approach often involves the cyclization of appropriately substituted precursors. researchgate.net For example, a copper-catalyzed cycloaddition has been used to obtain triazole-substituted 6-nitro-1H-indazole derivatives. nih.gov
Organocatalytic Methods for Stereoselective Synthesis
Organocatalysis offers a metal-free alternative for various chemical transformations, often providing high levels of stereoselectivity. cam.ac.uk In the context of this compound, the molecule itself is achiral. Therefore, stereoselective synthesis would only be relevant if a chiral center were to be introduced elsewhere in the molecule or if one of the starting materials was chiral.
However, organocatalysts, such as L-proline and its derivatives, have been shown to be effective in the enantioselective synthesis of pyran and thiopyran derivatives through multicomponent reactions. mdpi.com These types of reactions, which involve the condensation of multiple starting materials in a single step, could be envisioned for the construction of more complex indazole-containing scaffolds. While not directly applicable to the stereoselective synthesis of the title compound, the principles of organocatalysis remain relevant for the broader class of indazole derivatives.
Comparative Analysis of Synthetic Routes
The optimal synthetic route to this compound is determined by a variety of factors, including efficiency, yield, cost, safety, and environmental impact.
Reaction Efficiency and Yield Optimization
A common route to 6-nitroindazoles involves the cyclization of a substituted nitroaniline derivative. For example, 3-methyl-6-nitroindazole can be synthesized from 2-ethyl-5-nitroaniline with tert-butyl nitrite in glacial acetic acid, achieving a high yield of 98%. chemicalbook.com A similar strategy could be adapted for the synthesis of the title compound, starting from a precursor containing the dioxolane-protected aldehyde.
Optimization of the reaction would involve a careful selection of solvents, catalysts, and reaction conditions. For instance, in the synthesis of related heterocyclic systems, microwave irradiation has been shown to significantly reduce reaction times and improve yields. nih.gov
Table 2: Comparison of Potential Synthetic Steps
| Reaction Step | Precursor | Reagents | Potential Yield | Notes |
| Route A: Cyclization | 2-amino-4-nitrophenylacetaldehyde ethylene acetal | Diazotizing agent (e.g., NaNO₂, HCl) | Moderate to High | A direct and common approach to the indazole ring. |
| Route B: Functionalization | 3-Formyl-6-nitro-1H-indazole | Ethylene glycol, p-toluenesulfonic acid | High | Protection of the aldehyde as a final step. |
Assessment of Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is crucial for developing sustainable synthetic processes. unibo.itmdpi.compharmtech.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
In the synthesis of this compound, several aspects can be evaluated from a green chemistry perspective:
Atom Economy: Cyclization reactions are generally more atom-economical than multi-step routes involving protection and deprotection.
Solvent Choice: The use of greener solvents like water, ethanol, or supercritical CO₂ is preferred over hazardous solvents like dichloromethane or DMF. mdpi.com
Catalysis: The use of catalytic reagents, whether metal-based or organocatalytic, is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled. rsc.org
A synthetic route that utilizes a one-pot catalytic cyclization in a green solvent would be considered the most environmentally benign approach.
Transformations Involving the Nitro Group at C6
The nitro group at the C6 position profoundly influences the reactivity of the indazole ring system. It serves as a key functional group for further derivatization, primarily through reduction reactions, and it modulates the susceptibility of the aromatic ring to substitution reactions.
Reduction Reactions to Amino or Hydroxylamino Derivatives
The reduction of the nitro group is a fundamental transformation, providing access to the corresponding 6-amino- or 6-hydroxylamino-1H-indazole derivatives. These amino compounds are valuable precursors for the synthesis of a wide range of more complex molecules. The choice of reducing agent and reaction conditions determines the final product.
Catalytic hydrogenation is a common and effective method for the complete reduction of nitroarenes to primary amines. nih.gov Reagents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are typically employed. nih.gov For substrates sensitive to hydrogenation, other methods are available. Metals in acidic media, such as iron in acetic acid or tin(II) chloride, provide a mild and selective reduction of nitro groups to amines. nih.gov Specifically for 6-nitroindazoles, the use of iron metal in an aqueous solution of ammonium (B1175870) chloride has been reported for the synthesis of the corresponding 6-aminoindazole.
Partial reduction to the hydroxylamine (B1172632) can be achieved under controlled conditions. Reagents like zinc dust with ammonium chloride are known to convert nitro compounds to hydroxylamines. researchgate.net The catalytic hydrogenation of nitroaromatics can also be controlled to yield hydroxylamines, along with other partially reduced products like nitroso, azoxy, and azo compounds, by using specific catalytic systems and carefully controlling reaction conditions. scilit.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Product(s) | Typical Conditions |
| H₂/Pd/C | Amine | Catalytic, various solvents |
| H₂/Raney Nickel | Amine | Catalytic, useful when avoiding dehalogenation |
| Fe/Acid (e.g., AcOH) | Amine | Stoichiometric metal, acidic medium |
| SnCl₂ | Amine | Stoichiometric, mild conditions |
| Zn/NH₄Cl | Hydroxylamine | Stoichiometric metal, aqueous solution |
| Hydrazine/Catalyst | Amine or Hydroxylamine | Dependent on catalyst and conditions |
Influence of the Nitro Group on Aromatic Electrophilic/Nucleophilic Substitution Patterns
The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity of the indazole's benzene ring towards both electrophilic and nucleophilic substitution reactions.
Aromatic Electrophilic Substitution: The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong inductive and resonance electron-withdrawing effects. nih.govnih.gov It pulls electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.gov Any electrophilic substitution, if forced to occur, is directed to the meta position relative to the nitro group (i.e., positions C5 and C7 on the 6-nitroindazole ring), as these positions are less deactivated than the ortho and para positions (C5 and C7 are ortho and ortho to the nitro group, respectively, in this context). nih.govwikipedia.org The nitration of benzene itself, for instance, requires strong acids like a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺) electrophile. youtube.commasterorganicchemistry.com
Aromatic Nucleophilic Substitution (SNAr): Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. thieme-connect.de By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. thieme-connect.de This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 6-nitroindazole, the nitro group facilitates SNAr reactions at the adjacent C5 and C7 positions. For a nucleophilic substitution to occur, a suitable leaving group must be present at the activated position.
Reactivity of the 1H-Indazole Nitrogen Atoms
The pyrazole (B372694) moiety of the indazole ring contains two nitrogen atoms, both of which can potentially participate in chemical reactions. The deprotonation of the N1-H allows for subsequent reactions with electrophiles.
N-Alkylation and N-Acylation Reactions
The alkylation and acylation of the indazole nitrogen atoms are common methods for introducing substituents. These reactions typically proceed via deprotonation of the N1-H with a base, followed by reaction with an alkylating or acylating agent. A key challenge in these reactions is controlling the regioselectivity, as substitution can occur at either the N1 or N2 position, leading to a mixture of isomers.
The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the substituents on the indazole ring. nih.govd-nb.info Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 regioselectivity in the alkylation of various C3-substituted indazoles. nih.gov Conversely, N-alkylation of 6-nitro-1H-indazole with methyl iodide can lead to a mixture of N1 and N2 products, with the N2 isomer often being significant. researchgate.net The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the alkylation. nih.gov
N-acylation of indazoles is also possible. It has been suggested that regioselective N-acylation tends to yield the N1-substituted regioisomer, which is the more stable form. nih.gov This can occur via isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 product. nih.gov
Table 2: Regioselectivity in the N-Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base/Solvent | Major Product | Reference |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | N1 (>99%) | nih.gov |
| 3-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | N1 (83%) | nih.gov |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | N2 (96%) | nih.gov |
| 6-Nitro-1H-indazole | Methyl iodide | K₂CO₃ / DMF | N2 (50%) + N1 (10%) | researchgate.net |
| 1H-Indazole | Various | K₂CO₃ / DMF | N1 > N2 | nih.gov |
Tautomeric Equilibrium Dynamics of the 1H-Indazole System
Indazole can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net The most common forms are the 1H-indazole and 2H-indazole tautomers. researchgate.net For the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable and therefore predominates in solution and in the solid state. researchgate.net The energy difference between the tautomers influences the reactivity and physical properties of the molecule. acs.org Computational studies have been used to establish the most stable tautomer for various indazole derivatives, generally finding agreement with experimental data. nih.gov The presence of substituents on either the benzene or pyrazole ring can influence the position of this equilibrium, but for a compound designated as a 1H-indazole, it is understood to be the major and more stable form under normal conditions.
Chemical Behavior of the 1,3-Dioxolane-2-yl Moiety
The 1,3-dioxolane-2-yl group at the C3 position is a cyclic acetal. wikipedia.org In organic synthesis, such groups are commonly used as protecting groups for aldehyde functionalities. organic-chemistry.org The 1,3-dioxolane group is generally stable under neutral and basic conditions, which allows for chemical modifications to be performed on other parts of the molecule, such as the nitro group or the indazole nitrogens, without affecting the C3 substituent. thieme-connect.de
The primary reactivity of the 1,3-dioxolane moiety is its cleavage under acidic conditions to regenerate the parent carbonyl compound, in this case, a 3-formyl-6-nitro-1H-indazole. thieme-connect.deorganic-chemistry.org This deprotection is typically achieved through hydrolysis using an acid catalyst in the presence of water. thieme-connect.de Common conditions involve aqueous solutions of mineral acids (like HCl) or organic acids (like acetic acid or p-toluenesulfonic acid) in a co-solvent such as acetone (B3395972) or THF. thieme-connect.de The ease of hydrolysis can be influenced by the steric and electronic environment around the acetal.
Hydrolysis to the Corresponding Aldehyde
The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality at the C3 position of the indazole ring. wikipedia.org This acetal can be readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, 6-nitro-1H-indazole-3-carbaldehyde. cymitquimica.com This deprotection is a standard transformation in organic synthesis. wikipedia.org
The reaction typically involves treating the dioxolane derivative with an aqueous acid catalyst. The mechanism begins with the protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene glycol regenerates the aldehyde and the proton catalyst. The presence of the electron-withdrawing nitro group on the indazole ring does not typically interfere with this process, which is localized at the C3-substituent. The resulting 6-nitro-1H-indazole-3-carbaldehyde is a reactive intermediate for further synthesis. cymitquimica.com
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | 6-nitro-1H-indazole-3-carbaldehyde | wikipedia.org |
Ring-Opening Reactions and Associated Mechanisms
Ring-opening reactions can potentially occur at either the dioxolane or the indazole moiety of the title compound, depending on the reaction conditions.
Dioxolane Ring-Opening: The 1,3-dioxolane ring is known to undergo cationic ring-opening polymerization. rsc.orgresearchgate.net This process is typically initiated by a Lewis acid or a strong protonic acid, which activates the monomer. researchgate.netacs.org The polymerization can proceed through different mechanisms, such as the Active Chain End (ACE) or the Activated Monomer (AM) mechanism. rsc.orgacs.org In the context of this compound, subjecting the compound to strong Lewis acids could potentially initiate the opening of the dioxolane ring, leading to oligomeric or polymeric structures, although this is generally an undesired side reaction when deprotection is the goal.
Indazole Ring-Opening: The indazole ring itself can undergo ring-opening, though this is less common than for some other heterocycles. For instance, electrochemical oxidative ring-opening reactions of 2H-indazoles with alcohols have been reported to yield ortho-alkoxycarbonylated azobenzenes. researchgate.net While the title compound is a 1H-indazole, which is the more thermodynamically stable tautomer, harsh oxidative conditions might lead to cleavage of the pyrazole portion of the bicyclic system. nih.govrug.nl Another potential pathway could involve reductive cleavage under forcing conditions, but this is less documented for the indazole core itself compared to transformations of its substituents.
Stability Profile under Varied Reaction Conditions (e.g., acidic, basic, redox)
The stability of this compound is influenced by its three key structural components: the indazole ring, the nitro group, and the dioxolane acetal.
Acidic Conditions: As discussed in section 3.3.1, the compound is susceptible to hydrolysis under acidic conditions, which cleaves the dioxolane ring to unmask the aldehyde. wikipedia.org The indazole ring itself is relatively stable in acid, typically undergoing protonation. acs.org
Basic Conditions: The N-H proton of the indazole ring is acidic and can be removed by a suitable base. This deprotonation is a common first step for N-alkylation or N-acylation reactions. The nitro group enhances the acidity of this proton. The dioxolane ring is generally stable to basic conditions.
Redox Conditions: The nitro group is the primary site for redox chemistry. It can be readily reduced to an amino group (NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride. This transformation is a common strategy to introduce an amino group for further functionalization, for example, in the synthesis of aniline (B41778) from nitrobenzene. youtube.com The aldehyde, once deprotected, could be oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or reduced to an alcohol with sodium borohydride.
| Condition | Reactive Site | Transformation | Reference |
|---|---|---|---|
| Aqueous Acid | 1,3-Dioxolane Ring | Hydrolysis to aldehyde | wikipedia.org |
| Base | Indazole N-H | Deprotonation | chemicalbook.com |
| Reduction (e.g., H₂/Pd) | Nitro Group | Reduction to amine | |
| Oxidation (e.g., KMnO₄) | Aldehyde (after hydrolysis) | Oxidation to carboxylic acid |
Further Functionalization and Derivatization of the Indazole-Dioxolane Scaffold
The structure of this compound offers multiple avenues for synthetic elaboration, allowing for the creation of a diverse library of derivatives. researchgate.netresearchgate.net
Electrophilic Aromatic Substitution on the Indazole Ring (excluding C3, C6)
Electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation, are fundamental for modifying aromatic rings. organicchemistrytutor.commasterorganicchemistry.com In the 6-nitro-1H-indazole system, the benzene ring is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing effect of the nitro group. The nitro group at C6 directs incoming electrophiles primarily to the positions meta to it, which are C5 and C7. youtube.com The substituent at the C3 position also influences the regioselectivity. The reaction is a substitution, where a hydrogen on the aromatic ring is replaced by an electrophile. organicchemistrytutor.com Further substitution is generally difficult and requires forcing conditions due to the deactivated nature of the ring.
Nucleophilic Additions/Substitutions
Nucleophilic Addition: After hydrolysis of the dioxolane group to the aldehyde, the carbonyl carbon becomes susceptible to nucleophilic attack. cymitquimica.com This allows for a wide range of transformations, including the formation of alcohols (via Grignard or organolithium reagents), imines (via primary amines), and other carbon-carbon bonds (via Wittig or Horner-Wadsworth-Emmons reactions).
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at C6 activates the indazole ring towards nucleophilic aromatic substitution. While less common than for other heterocyclic systems, SNAr can occur on sufficiently electron-poor rings. beilstein-journals.org For example, a halogen substituent at a position activated by the nitro group (e.g., C5 or C7) could potentially be displaced by strong nucleophiles.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
Cycloaddition reactions are powerful tools for constructing cyclic systems. youtube.comyoutube.com Research on the closely related 3-chloro-6-nitro-1H-indazole scaffold has shown its utility in 1,3-dipolar cycloadditions. nih.gov For instance, after N-alkylation with an allyl or propargyl group, the resulting derivative can act as a dipolarophile. Reaction with 1,3-dipoles like azides or nitrile oxides leads to the formation of new heterocyclic rings fused or linked to the indazole core, such as triazoles or isoxazoles. youtube.comnih.gov This strategy allows for the efficient synthesis of complex, multi-ring systems from the 6-nitroindazole scaffold.
| Indazole Derivative | 1,3-Dipole | Reaction Type | Product | Reference |
|---|---|---|---|---|
| N-allyl-3-chloro-6-nitro-1H-indazole | Nitrile Oxide | [3+2] Cycloaddition | Isoxazoline-6-nitro-1H-indazole derivative | nih.gov |
| N-propargyl-3-chloro-6-nitro-1H-indazole | Organic Azide (B81097) | [3+2] Cycloaddition (Click Chemistry) | 1,2,3-Triazolylmethyl-6-nitro-1H-indazole derivative | nih.gov |
Theoretical and Computational Investigations of 3 1,3 Dioxolan 2 Yl 6 Nitro 1h Indazole
Electronic Structure and Molecular Orbital Analysis
Computational chemistry provides powerful tools to investigate the electronic characteristics of molecules, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. For a molecule like 3-(1,3-Dioxolan-2-YL)-6-nitro-1H-indazole, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to determine its optimized geometry and ground-state electronic properties. nih.gov These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group at the 6-position is expected to significantly influence the electron distribution across the indazole ring system. Concurrently, the 1,3-dioxolane (B20135) substituent at the 3-position introduces its own electronic and steric effects. DFT studies on similar nitroaromatic compounds have shown that the nitro group tends to draw electron density from the aromatic ring, which can be quantified through analysis of atomic charges. researchgate.net
HOMO-LUMO Energy Gaps and Molecular Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comwikipedia.org A smaller gap generally suggests higher reactivity.
For this compound, the strong electron-withdrawing nature of the nitro group is anticipated to lower the energy of the LUMO, making the molecule a better electron acceptor. Theoretical studies on other nitro-substituted heterocyclic compounds have consistently shown a reduction in the HOMO-LUMO gap compared to their unsubstituted counterparts. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.
Table 1: Calculated Molecular Reactivity Indices (Hypothetical Values)
| Parameter | Formula | Expected Trend/Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | A higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table presents hypothetical data based on general trends observed in similar compounds.
Fukui Functions and Electrostatic Potential Maps for Reactivity Prediction
To understand the local reactivity of different atomic sites within the molecule, Fukui functions and molecular electrostatic potential (MEP) maps are invaluable tools. ymerdigital.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. scm.com It helps in identifying the most probable sites for nucleophilic and electrophilic attack. For an electrophilic attack (reaction with a nucleophile), the relevant function is f⁻(r), while for a nucleophilic attack (reaction with an electrophile), it is f⁺(r). mdpi.com
The MEP map provides a visual representation of the charge distribution around the molecule. researchgate.net Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the dioxolane ring, while the hydrogen atoms and the region around the nitro group's nitrogen would exhibit positive potential. This information is critical for predicting how the molecule will interact with other reagents.
Conformational Analysis and Energetics
The three-dimensional shape of a molecule plays a pivotal role in its interactions and reactivity. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule.
Preferred Conformations of the 1,3-Dioxolane-2-yl Substituent
The 1,3-dioxolane ring is not planar and can adopt various conformations. The substituent at the 2-position of the dioxolane ring can orient itself in different ways relative to the indazole ring. The rotational barrier around the single bond connecting the indazole and dioxolane rings can be investigated computationally to determine the most stable conformers. The preferred conformation will be a balance between steric hindrance and electronic interactions. Steric clashes between the dioxolane ring and the indazole core will be a significant factor. Studies on similarly substituted heterocyclic systems can provide insights into the likely rotational preferences. psu.edulibretexts.orgyoutube.com It is probable that the molecule will adopt a conformation that minimizes the steric repulsion between the two ring systems.
Ring Strain Analysis in the 1,3-Dioxolane Ring and its Influence on Reactivity
The 1,3-dioxolane ring, being a five-membered ring, possesses a certain degree of ring strain due to deviations from ideal bond angles. numberanalytics.comlibretexts.org This inherent strain can influence the reactivity of the molecule. acs.org The total strain energy is a combination of angle strain and torsional strain. Computational methods can be used to quantify this strain energy by comparing the energy of the cyclic system to an appropriate acyclic reference compound. libretexts.org The presence of ring strain can make the dioxolane ring susceptible to ring-opening reactions under certain conditions, which could be a potential reactive pathway for this molecule. The magnitude of the ring strain can also affect the electronic properties of the substituent and, consequently, the reactivity of the indazole core. nih.gov
Tautomerism and Aromaticity Studies
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the substituent and the electronic nature of the groups attached to the ring can significantly influence the relative stability of these tautomers. nih.govmdpi.com
The relative stability of the 1H- and 2H-tautomers of indazole derivatives is a subject of considerable interest, as it can impact their biological activity and chemical reactivity. nih.gov While experimental studies on the specific tautomerism of this compound are not extensively documented, computational methods can provide reliable predictions.
Theoretical calculations on various substituted indazoles have shown that the 1H-tautomer is generally the more stable form. mdpi.com However, the presence of certain substituents can shift this equilibrium. For instance, in some nitro-substituted indazoles, the 2H-tautomer has been found to be more stable. mdpi.com Density Functional Theory (DFT) calculations are a common tool for assessing the relative energies of tautomers.
For the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H-tautomer. The introduction of a nitro group, an electron-withdrawing group, at the 6-position is expected to influence the electron distribution in the indazole ring. Computational studies on 5,7-dinitrobenzotriazoles, a related heterocyclic system, have shown that the 1H-tautomer is the most energetically favorable form. mdpi.com This suggests that for this compound, the 1H-tautomer is also likely to be the predominant form.
A hypothetical computational study using a method like B3LYP/6-31G** could yield the following illustrative data for the relative energies of the 1H- and 2H-tautomers of a model nitro-indazole system.
| Tautomer | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| 1H-Tautomer | 0.00 | 4.5 |
| 2H-Tautomer | 8.2 | 2.1 |
| Note: This data is illustrative and based on general findings for substituted indazoles, not specific to this compound. |
The lower relative energy for the 1H-tautomer would indicate its greater stability in the gas phase. The solvent can also play a crucial role in tautomeric equilibrium, with polar solvents potentially favoring the more polar tautomer. nih.govnih.gov
The aromaticity of the indazole ring is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring to probe the induced magnetic field; negative values are indicative of aromatic character.
A computational analysis of the NICS(1) values (calculated 1 Å above the plane of the ring) for the two rings of a model 6-nitro-1H-indazole could provide the following representative data:
| Ring | NICS(1) Value (ppm) |
| Benzene (B151609) Ring | -9.8 |
| Pyrazole (B372694) Ring | -7.2 |
| Note: This data is illustrative and based on general principles of aromaticity in heterocyclic compounds. |
These negative values would confirm the aromatic nature of both rings within the indazole system. The slightly less negative value for the pyrazole ring is typical, indicating a lower degree of aromaticity compared to the benzene ring.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of kinetic and thermodynamic parameters.
Understanding the transition states of reactions involving this compound is crucial for predicting reaction outcomes and optimizing reaction conditions. For instance, in reactions such as N-alkylation or cycloaddition, computational methods can model the geometry and energy of the transition state. nih.govmdpi.com
A common reaction for indazoles is the addition to aldehydes. A computational study on the addition of 6-nitro-1H-indazole to formaldehyde (B43269) revealed the structures of the intermediates and products. acs.orgnih.gov The characterization of the transition state for such a reaction would involve locating a first-order saddle point on the potential energy surface connecting the reactants and the intermediate. The geometry of this transition state would reveal the key bond-forming and bond-breaking events.
For a hypothetical reaction, such as the initial step of an electrophilic substitution, the transition state would likely involve the formation of a sigma complex (a Wheland intermediate). Computational modeling can determine the structure and energy of this high-energy species.
Once the stationary points on a reaction pathway (reactants, transition states, intermediates, and products) have been located and characterized, it is possible to calculate the key kinetic and thermodynamic parameters. The activation energy (Ea) is determined from the energy difference between the reactants and the transition state, while the enthalpy of reaction (ΔH) is the energy difference between the products and reactants.
For the addition of 6-nitro-1H-indazole to formaldehyde, computational studies have provided insights into the thermodynamics of the reaction. acs.org While specific kinetic data for reactions of this compound are not available, we can present illustrative data for a model reaction based on general principles.
Consider a hypothetical nucleophilic substitution reaction on the indazole ring. A computational study could provide the following thermodynamic and kinetic data:
| Parameter | Value |
| Activation Energy (Ea) | 85 kJ/mol |
| Enthalpy of Reaction (ΔH) | -45 kJ/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 105 kJ/mol |
| Note: This data is for a hypothetical reaction and serves for illustrative purposes only. |
Analytical and Spectroscopic Methodologies for Structural Elucidation and Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules like 3-(1,3-Dioxolan-2-yl)-6-nitro-1H-indazole. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Unambiguous Structural Assignment using 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY)
The structural complexity of this compound necessitates a multi-pronged NMR approach to ensure precise signal assignments.
¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the indazole ring, the methine proton of the dioxolane ring, and the methylene (B1212753) protons of the dioxolane group. The electron-withdrawing nitro group at the C6 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The spectrum would show characteristic signals for the carbons of the indazole core, with the carbon bearing the nitro group (C6) being significantly deshielded. The carbons of the dioxolane moiety would also have distinct chemical shifts.
2D NMR Spectroscopy: To resolve any ambiguities and to definitively connect the proton and carbon signals, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It would be crucial for establishing the connectivity between the aromatic protons on the indazole ring and confirming the coupling network within the dioxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule, for instance, by showing correlations between the methine proton of the dioxolane ring and the C3 carbon of the indazole ring, thus confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the spatial proximity of the dioxolane group to the indazole core.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.5 | d | ~9.0 |
| H-5 | ~8.0 | dd | ~9.0, ~2.0 |
| H-7 | ~8.8 | d | ~2.0 |
| CH (dioxolane) | ~6.0 | s | - |
| CH₂ (dioxolane) | ~4.2 | m | - |
| NH | ~13-14 | br s | - |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| C3 | ~150 |
| C3a | ~120 |
| C4 | ~122 |
| C5 | ~118 |
| C6 | ~145 |
| C7 | ~110 |
| C7a | ~140 |
| CH (dioxolane) | ~100 |
| CH₂ (dioxolane) | ~65 |
Stereochemical Determinations
For this compound, the primary point of stereochemical interest would be the chiral center at the C2 position of the 1,3-dioxolane (B20135) ring if the substituents on the dioxolane were different. However, in this specific molecule, the dioxolane ring itself does not possess a chiral center. Advanced NMR techniques such as NOESY can be used to determine the preferred conformation of the dioxolane ring relative to the indazole plane.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of this compound. This precise mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula (C₁₀H₉N₃O₄). This is a critical step in the identification of a new compound.
| Technique | Information Obtained | Expected Value for C₁₀H₉N₃O₄ |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | 236.0666 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides valuable insights into the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected. The initial fragmentation would likely involve the loss of the dioxolane moiety or the nitro group. The fragmentation of the 1,3-dioxolane ring itself can produce characteristic ions. nist.govdocbrown.info
Predicted Fragmentation Pathways:
Loss of the dioxolane group as a radical cation.
Cleavage of the C3-C(dioxolane) bond.
Loss of the nitro group (NO₂).
Sequential loss of ethylene (B1197577) oxide from the dioxolane ring.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The most prominent peaks would be due to the N-H stretching of the indazole ring, the aromatic C-H stretching, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the dioxolane ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the aromatic ring system would be expected to show strong signals in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (indazole) | 3300-3500 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Asymmetric NO₂ Stretch | 1500-1550 |
| Symmetric NO₂ Stretch | 1335-1385 |
| C=N Stretch (indazole) | 1600-1650 |
| C-O Stretch (dioxolane) | 1050-1150 |
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray crystallography would confirm the planarity of the indazole ring system. It would also provide precise measurements of the bond lengths and angles for the entire molecule. Of particular interest would be the C-N bonds of the nitro group and the C-O bonds within the dioxolane ring. The geometry around the C3 carbon of the indazole ring, which is attached to the dioxolane moiety, would also be clearly defined. Studies on similar nitro-substituted indazole derivatives have shown that the indazole ring system is nearly planar. mdpi.com
The solid-state packing of molecules is governed by intermolecular forces. In the crystal structure of this compound, hydrogen bonding is expected to be a significant interaction. The indazole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. acs.orgrsc.orgpsu.edu This can lead to the formation of hydrogen-bonded chains or networks, which stabilize the crystal lattice. researchgate.net Analysis of the crystal packing can reveal these interactions, providing crucial information about the supramolecular assembly of the compound.
Table 2: Expected X-ray Crystallography Data
| Parameter | Expected Finding |
| Molecular Geometry | Near-planar indazole ring; specific conformation of the dioxolane ring. |
| Bond Lengths | Precise values for all bonds, e.g., C-N, N-O, C-O. |
| Bond Angles | Accurate values for all angles, defining the molecular shape. |
| Intermolecular Interactions | Presence of N-H···O hydrogen bonds involving the nitro group. |
| Crystal System | Determination of the unit cell parameters and space group. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for quantitative analysis. researchgate.net A reversed-phase HPLC method would be most suitable for this compound.
A typical setup would involve a C18 or a Phenyl-Hydride stationary phase, which are effective for separating nitroaromatic compounds. tandfonline.commtc-usa.comsigmaaldrich.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govptfarm.pl A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of all components. nih.gov
Detection is typically carried out using a UV-Vis detector, as the aromatic and nitro functionalities of the molecule will lead to strong absorbance at a specific wavelength, commonly around 254 nm for nitroaromatic compounds. tandfonline.comresearchgate.net By integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately determined. For quantitative analysis, the peak area is compared to a calibration curve constructed from standards of known concentration. researchgate.netptfarm.pl
Table 3: Representative HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 or Phenyl-Hydride, 5 or 2.7 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water (with optional acidifier like formic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~254 nm |
| Purpose | Purity assessment and quantitative determination |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound such as this compound, which possesses limited volatility due to the polar N-H group in the indazole ring and the presence of the nitro group, direct GC-MS analysis can be challenging. The high temperatures required in the GC inlet and column can lead to thermal degradation of the analyte before it reaches the detector. To overcome this limitation, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable form.
A common and effective derivatization strategy for compounds containing active hydrogen atoms, such as the N-H proton of the indazole moiety, is silylation. This process involves the replacement of the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group. The resulting derivative exhibits increased volatility and improved chromatographic behavior, making it amenable to GC-MS analysis.
Hypothetical Derivatization Procedure:
A representative silylation procedure for this compound would involve reacting the compound with a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, in an appropriate solvent like acetonitrile or pyridine (B92270). The mixture would be heated to ensure complete derivatization, yielding the N-trimethylsilyl derivative: 3-(1,3-Dioxolan-2-YL)-6-nitro-1-(trimethylsilyl)-1H-indazole.
GC-MS Analysis of the TMS Derivative:
The resulting TMS-derivatized analyte can then be analyzed using a standard GC-MS system. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the capillary column. As the separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum produced provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.
The table below outlines typical GC-MS parameters that could be employed for the analysis of the silylated derivative of this compound.
Table 1: Hypothetical GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-500 amu |
Expected Fragmentation Pattern:
Upon electron ionization, the derivatized molecule, 3-(1,3-Dioxolan-2-YL)-6-nitro-1-(trimethylsilyl)-1H-indazole, would be expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed, and its mass would confirm the successful derivatization. Key fragment ions would likely arise from the cleavage of the TMS group, the dioxolane ring, and the nitro group. The fragmentation of the 1,3-dioxolane ring is a well-documented process that can proceed through various pathways, often leading to characteristic ions that can aid in structural confirmation. nist.gov
The table below presents a hypothetical fragmentation pattern for the TMS derivative.
Table 2: Predicted Mass Spectrometry Fragmentation Data for 3-(1,3-Dioxolan-2-YL)-6-nitro-1-(trimethylsilyl)-1H-indazole
| m/z (amu) | Proposed Fragment Identity |
| 321 | [M]⁺ (Molecular Ion) |
| 306 | [M - CH₃]⁺ |
| 276 | [M - NO₂]⁺ |
| 248 | [M - Si(CH₃)₃]⁺ (Loss of TMS group) |
| 73 | [Si(CH₃)₃]⁺ (Trimethylsilyl cation) |
Potential Chemical Applications and Functional Material Contexts
Role as a Key Building Block in Multistep Organic Synthesis
The structural architecture of 3-(1,3-Dioxolan-2-YL)-6-nitro-1H-indazole, featuring a reactive indazole core, a deactivating nitro group, and a protected aldehyde functionality, positions it as a versatile intermediate in the synthesis of more complex molecules.
The primary role of this compound in organic synthesis is as a precursor to a wide array of substituted indazole derivatives. The indazole ring system is a prominent scaffold in medicinal chemistry, and the strategic placement of the nitro and dioxolane groups allows for selective functionalization.
The dioxolane group serves as a protecting group for a formyl (aldehyde) group at the 3-position of the indazole ring. This protection is crucial as it prevents the aldehyde from undergoing unwanted reactions during synthetic transformations at other parts of the molecule. The acetal (B89532) nature of the dioxolane makes it stable under basic and nucleophilic conditions, yet it can be readily deprotected under acidic conditions to reveal the aldehyde. This aldehyde can then participate in a variety of reactions, including but not limited to:
Reductive amination: to introduce diverse amine functionalities.
Wittig reactions: to form alkenes.
Oxidation: to form a carboxylic acid.
Condensation reactions: to build more complex heterocyclic systems.
The nitro group at the 6-position is a strong electron-withdrawing group, which influences the reactivity of the indazole ring. It can also be reduced to an amino group, providing another point for diversification. This amino group can be diazotized and converted into a variety of other functional groups or used in the construction of fused ring systems. The functionalization of nitroindazoles through cycloaddition reactions has also been explored to create novel heterocyclic systems. nih.gov
A key synthetic utility of related compounds, such as 3-substituted-4,6-dinitro-1-phenyl-1H-indazoles (where the 3-substituent can be a dioxolane), involves regioselective nucleophilic aromatic substitution. In these systems, the nitro group at the 4-position can be selectively displaced by various nucleophiles, demonstrating the ability to introduce functionality at specific positions on the indazole core.
| Functional Group | Role in Synthesis | Potential Transformations |
|---|---|---|
| 1,3-Dioxolane (B20135) | Protecting group for the 3-formyl group | Acid-catalyzed deprotection to reveal the aldehyde for subsequent reactions (e.g., Wittig, reductive amination). |
| 6-Nitro | Electron-withdrawing group, precursor to an amino group | Reduction to an amine for further functionalization (e.g., acylation, diazotization). |
| 1H-Indazole Core | Scaffold for derivatization | N-alkylation, N-arylation, and other modifications of the pyrazole (B372694) ring. |
While there is no direct evidence in the current literature specifically detailing the use of this compound as a chiral auxiliary or a direct precursor to a chiral ligand, its structural components suggest a theoretical potential for such applications.
A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For this compound to function as a chiral auxiliary, the dioxolane ring would need to be derived from a chiral diol. If a chiral, non-racemic diol such as (2R,3R)-butane-2,3-diol were used to form the dioxolane ring, the resulting diastereomeric indazole derivatives could potentially direct the stereoselective functionalization of the molecule. After the desired stereochemistry is established, the chiral auxiliary (the diol) could be removed.
As a precursor to a chiral ligand, the indazole scaffold itself is a key feature. Indazole-based ligands have been successfully employed in various catalytic systems. ijcce.ac.irijcce.ac.ir The synthesis of chiral ligands often involves the introduction of a chiral center and a coordinating group. The dioxolane moiety, after deprotection to the aldehyde, could be a starting point for the synthesis of a chiral side chain. For example, reaction with a chiral organometallic reagent could introduce a stereocenter. Further modifications of the indazole ring, such as the introduction of a phosphine group, could then lead to the formation of a chiral P,N-ligand, which are valuable in asymmetric catalysis.
Applications in Catalysis Research
The potential for this compound in catalysis research is largely unexplored but can be inferred from the known catalytic activity of related indazole-containing molecules.
Indazole derivatives are known to act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. ijcce.ac.irijcce.ac.ir The nitrogen atoms in the pyrazole ring of the indazole scaffold can coordinate to metal centers. By modifying the substituents on the indazole ring, the electronic and steric properties of the resulting metal complex can be tuned, thereby influencing its catalytic activity and selectivity.
This compound could serve as a precursor to such ligands. For instance, the nitro group could be reduced to an amine, which could then be functionalized to introduce another coordinating atom, leading to a bidentate or polydentate ligand. The dioxolane group, after deprotection, could also be elaborated into a side arm containing a donor atom. The resulting multidentate indazole-based ligands could be used to prepare novel transition metal complexes with potential applications in cross-coupling reactions, hydrogenations, or oxidations.
The dioxolane moiety itself is not typically considered a catalytically active group. Its primary role in a potential catalytic system derived from this compound would be as a synthetic handle. The presence of the dioxolane allows for the introduction of other functionalities that could directly influence catalyst performance.
For example, the aldehyde revealed upon deprotection could be used to attach the indazole ligand to a solid support, creating a heterogeneous catalyst. Heterogenization of catalysts is a significant area of research as it facilitates catalyst recovery and reuse. The steric bulk of the dioxolane group, or any subsequent group derived from it, could also play a role in controlling the stereoselectivity of a catalytic reaction if the ligand is part of a chiral catalyst.
Exploration in Advanced Materials Science
The application of this compound in advanced materials science is a prospective area of research. The unique combination of a rigid heterocyclic core, a polarizable nitro group, and a modifiable dioxolane group suggests potential for its incorporation into functional organic materials.
Nitro-functionalized heterocyclic compounds are known to be used in the development of various materials, including energetic materials, nonlinear optical (NLO) materials, and electron-deficient units in organic semiconductors. researchgate.netacs.org The electron-withdrawing nature of the nitro group can impart desirable electronic properties to a molecule.
The indazole scaffold can be incorporated into larger conjugated systems, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthetic versatility of this compound makes it a potential building block for constructing such extended π-systems. The dioxolane group, after deprotection, could be used to link the indazole unit to other aromatic or heterocyclic moieties, thereby extending the conjugation. The nitro group would influence the electronic properties of the resulting material, such as its electron affinity and charge transport characteristics.
Monomer or Polymer Precursor for Non-Biological Polymers
The presence of the 1,3-dioxolane moiety in the structure of this compound presents the potential for this compound to serve as a monomer in ring-opening polymerization (ROP) to form polyacetals. Dioxolanes are known to undergo cationic ROP, a process that could yield polymers with the nitro-indazole group as a repeating side chain.
The polymerization would theoretically proceed through the protonation of one of the oxygen atoms in the dioxolane ring, followed by nucleophilic attack from the hydroxyl end of a growing polymer chain or an initiator molecule. This process would result in a polyacetal backbone with pendant 6-nitro-1H-indazol-3-yl groups.
Table 1: Potential Polymerization Characteristics
| Feature | Potential Characteristic | Rationale |
| Polymerization Type | Cationic Ring-Opening Polymerization (ROP) | The 1,3-dioxolane ring is susceptible to acid-catalyzed ring-opening. |
| Resulting Polymer | Polyacetal with nitro-indazole side chains | The backbone would be formed from the opened dioxolane rings. |
| Potential Properties | Tunable solubility, thermal stability, and optical properties | The properties would be influenced by the polar nitro-indazole side groups. |
The properties of such a polymer would be significantly influenced by the bulky and polar 6-nitro-1H-indazole side groups. These groups could impact the polymer's solubility, thermal stability, and potentially its optical and electronic properties. The feasibility and specific conditions for the ROP of this particular monomer would require experimental investigation, as the electron-withdrawing nature of the nitro-indazole moiety could affect the reactivity of the dioxolane ring.
Potential in Optoelectronic Materials
The structure of this compound incorporates features that are often associated with materials exhibiting interesting optoelectronic properties. The indazole ring system is an aromatic heterocycle, which contributes to an extended π-system. The presence of a nitro group, a strong electron-withdrawing group, attached to this aromatic system can induce significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net
This ICT character is a key feature in many organic molecules used in optoelectronics, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. In this compound, the indazole ring can act as an electron donor, while the nitro group serves as an electron acceptor. The dioxolane group, being a weaker electron-donating group, might play a secondary role in modulating the electronic properties.
Table 2: Potential Optoelectronic Properties and Rationale
| Property | Potential Relevance | Rationale |
| Intramolecular Charge Transfer (ICT) | High | The presence of the electron-donating indazole ring and the electron-withdrawing nitro group creates a "push-pull" system. researchgate.net |
| Nonlinear Optical (NLO) Activity | Possible | ICT is a prerequisite for second-order NLO properties. |
| Fluorescence | Possible | The extent of ICT and structural rigidity would determine the fluorescence quantum yield. |
Further research, including computational modeling and spectroscopic studies, would be necessary to fully elucidate the photophysical properties of this compound and to assess its suitability for specific optoelectronic applications.
Design of Novel Reagents and Intermediates
Beyond its potential as a monomer or a functional material itself, this compound holds promise as a versatile intermediate in the synthesis of more complex molecules and novel reagents. The presence of multiple functional groups that can be selectively manipulated makes it a valuable building block in organic synthesis.
The 1,3-dioxolane group serves as a protected aldehyde. Under acidic conditions, it can be hydrolyzed to reveal a formyl group at the 3-position of the indazole ring. This aldehyde functionality can then be used in a variety of subsequent reactions, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, to introduce diverse substituents.
The nitro group at the 6-position is also a key functional handle. It can be reduced to an amino group, which can then be diazotized to introduce other functionalities or used as a nucleophile in coupling reactions. Furthermore, the N-H of the indazole ring can be alkylated or arylated to introduce additional diversity.
The commercial availability of this compound suggests its utility as a starting material for the synthesis of a range of indazole derivatives. Indazole-based compounds are known to exhibit a wide array of biological activities, and therefore, this compound could serve as a key intermediate in the development of new pharmaceutical agents. nih.govpnrjournal.com
Table 3: Synthetic Utility of Functional Groups
| Functional Group | Potential Transformations | Resulting Functionality |
| 1,3-Dioxolane | Acid-catalyzed hydrolysis | Aldehyde (-CHO) |
| 6-Nitro (-NO2) | Reduction (e.g., with SnCl2/HCl) | Amine (-NH2) |
| Indazole N-H | Alkylation, Arylation | N-substituted indazole |
The strategic combination of these transformations allows for the synthesis of a library of substituted indazole derivatives for various applications, including medicinal chemistry and materials science.
Future Research Directions and Unexplored Avenues for 3 1,3 Dioxolan 2 Yl 6 Nitro 1h Indazole
Development of More Sustainable and Atom-Economical Synthetic Pathways
Future synthetic research should prioritize the development of greener and more efficient methods for assembling the 3-(1,3-dioxolan-2-yl)-6-nitro-1H-indazole scaffold and its derivatives. Current synthetic strategies for indazoles often rely on multi-step sequences or harsh reagents. researchgate.netorganic-chemistry.org Exploring modern synthetic methodologies could lead to significant improvements in yield, safety, and environmental impact. rug.nl
Key research avenues include:
Biocatalytic Routes: Employing enzymes, such as nitroreductases, could enable the synthesis of indazoles under mild, aqueous conditions, representing a significant leap in sustainable chemistry. rug.nl A potential biocatalytic approach could involve the enzymatic reduction of a suitable 2-nitrobenzylamine precursor.
C-H Activation Cascades: Utilizing transition-metal catalysts (e.g., cobalt, rhodium) to directly functionalize C-H bonds offers a highly atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov Research could focus on developing a C-H activation/cyclization cascade to construct the nitro-indazole core in a single, efficient step.
Metal-Free Catalysis: Methods like the DBU-catalyzed aza-Michael addition, which feature high atom economy and avoid transition metals, could be adapted for the synthesis of N1-substituted derivatives of the target compound. researchgate.net
One-Pot Multi-Component Reactions: Designing one-pot, three-component reactions, potentially catalyzed by copper, could streamline the synthesis by forming multiple bonds in a single operation, thereby reducing waste and purification steps. researchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenge for Target Compound | Relevant Findings |
|---|---|---|---|
| Biocatalysis | Mild conditions, aqueous solvent, high selectivity. | Identifying or engineering an enzyme to accept the specific dioxolane-substituted precursor. | Nitroreductases have been used for indazole formation from 2-nitrobenzylamine derivatives. rug.nl |
| C-H Activation | High atom economy, reduced pre-functionalization steps. | Achieving regioselectivity on the indazole core in the presence of the nitro and dioxolane groups. | Cobalt(III) and Rhodium(III) catalysts have been effective in synthesizing indazoles via C-H functionalization cascades. nih.govnih.gov |
| Metal-Free Catalysis | Avoids toxic/expensive metals, often milder conditions. | Adapting existing metal-free protocols to the specific electronic properties of the nitro-indazole system. | DBU-catalyzed aza-Michael additions provide N1-substituted indazoles with high atom economy. researchgate.net |
| Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. | Optimizing reaction conditions for the convergent synthesis of the trisubstituted heterocyclic system. | Copper-catalyzed one-pot reactions of 2-bromobenzaldehydes, amines, and sodium azide (B81097) yield 2H-indazoles. researchgate.net |
Investigation of Novel Reactivities under Flow Chemistry or Microfluidic Conditions
The application of continuous-flow chemistry and microfluidic reactors to the synthesis and derivatization of this compound is a significant and unexplored area. These technologies offer enhanced control over reaction parameters, improved safety for handling potentially energetic nitro compounds, and seamless scalability. researchgate.netacs.org
Future investigations should focus on:
Reaction Optimization: Using microreactors to rapidly screen reaction conditions (temperature, pressure, residence time, catalyst loading) for derivatizing the indazole core or manipulating the dioxolane ring. elveflow.com
Exploring Unstable Intermediates: The precise control offered by flow systems allows for the generation and immediate use of highly reactive or unstable intermediates that are difficult to handle in batch processes.
Photochemical and Electrochemical Transformations: Integrating photochemical or electrochemical cells into a flow setup could unlock novel reactivity patterns for the nitro-indazole scaffold, driven by photons or electrons as "traceless reagents". elveflow.com This could be particularly useful for selective reduction of the nitro group or for C-H functionalization reactions.
Automated Library Synthesis: Combining microfluidic technology with automated systems can enable the rapid synthesis of a library of derivatives for screening purposes. nih.gov
Advanced Computational Modeling for Predicting New Derivatives with Tailored Chemical Properties
Computational chemistry offers a powerful tool for guiding synthetic efforts by predicting the properties of yet-unsynthesized derivatives of this compound. nih.govresearchgate.net By using methods like Density Functional Theory (DFT), new molecules with specific electronic, optical, or binding properties can be designed in silico before committing to laboratory work. researchgate.net
Key areas for computational research include:
Property Prediction: Calculating quantum chemical parameters to predict the reactivity and stability of new derivatives. For instance, the HOMO-LUMO energy gap can indicate chemical reactivity, while calculated electrostatic potential maps can reveal sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net
Designing Functional Molecules: Modeling derivatives with tailored properties for applications in materials science or medicinal chemistry. For example, computational models can predict the one-electron reduction potentials of nitroaromatic compounds, a key parameter for their environmental fate or use in energetic materials. acs.org
Reaction Mechanism Elucidation: Using DFT to model transition states and reaction pathways for potential synthetic transformations, helping to optimize conditions and predict outcomes.
Virtual Screening: Docking studies can predict the binding affinity of new derivatives to biological targets, such as protein kinases, guiding the design of potential therapeutic agents. acs.org
Table 2: Key Computational Parameters and Their Significance
| Computational Method | Parameter | Predicted Property/Application | Relevance to Target Compound |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity, electronic excitability. | Predicts reactivity of the indazole ring and potential for new reactions. researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack. | Identifies reactive centers for targeted functionalization. nih.gov |
| DFT with Solvation Models (e.g., COSMO) | One-Electron Reduction Potential (E¹NAC) | Redox behavior, environmental fate. | Predicts the ease of reduction of the nitro group, crucial for biological or material applications. acs.org |
| Molecular Docking | Binding Energy/Affinity | Interaction with biological macromolecules. | Guides design of derivatives with potential therapeutic activity. researchgate.net |
Integration into Complex Synthetic Cascades for the Creation of Unique Chemical Entities
The multifunctional nature of this compound makes it an ideal building block for complex cascade reactions. A cascade reaction, where multiple bonds are formed in a single, uninterrupted sequence, is a hallmark of elegant and efficient synthesis.
Future work could explore:
Tandem Cyclization/Functionalization: Developing a cascade where the formation of the indazole ring is immediately followed by a reaction involving the nitro or dioxolane group. For example, a cobalt-catalyzed cyclization could be followed by an in-situ reduction of the nitro group and subsequent cyclization with another electrophile. nih.gov
Dioxolane as a Latent Aldehyde: Using the dioxolane group as a protected aldehyde that can be unmasked under specific conditions to trigger a subsequent intramolecular reaction, such as a Pictet-Spengler or Friedländer annulation, to build additional fused ring systems.
Nitro Group as a Chemical Handle: Integrating the reduction of the nitro group to an amine, hydroxylamine (B1172632), or nitroso group within a cascade to initiate cyclization or condensation reactions, leading to novel heterocyclic scaffolds. rsc.org
Exploration of Solid-State Reactivity and Transformations
The study of reactions in the solid state is a burgeoning field of chemistry that can lead to unique products and polymorphs not accessible from solution-phase chemistry. The crystalline nature of indazole derivatives suggests that their solid-state reactivity is a viable and interesting avenue for research.
Future research directions include:
Topochemical Reactions: Investigating photochemical reactions (e.g., [2+2] cycloadditions) in the crystalline state, where the outcome is dictated by the packing of molecules in the crystal lattice.
Solid-State Thermal Rearrangements: Studying thermally induced transformations, such as rearrangements or eliminations, which may proceed through different pathways in the solid state compared to solution due to conformational constraints.
Long-Term Stability and Decomposition: A detailed study on the solid-state stability of this compound is warranted. Research has shown that related nitro-indazole derivatives can undergo slow decomposition over time in the solid state, which has implications for storage and material longevity. acs.orgnih.gov Understanding these degradation pathways is crucial for any practical application.
Mechanistic Studies of Dioxolane Ring Manipulation for Advanced Materials
The dioxolane ring is not merely a protecting group; it can be an active participant in polymerization and materials synthesis. Understanding the mechanisms of its manipulation is key to designing novel polymers and advanced materials.
A primary research focus should be:
Ring-Opening Polymerization (ROP): Investigating the potential for the dioxolane ring to undergo ring-opening polymerization to create novel polyethers or related polymers. Mechanistic studies, similar to those performed on dioxolanones, could reveal competing reaction pathways and inform the design of catalysts to control the polymerization. rsc.org The resulting polymers could have unique properties imparted by the pendant nitro-indazole units.
Formaldehyde (B43269) Elimination-Addition Chemistry: Exploring reactions that proceed via the elimination of formaldehyde from the dioxolane acetal (B89532), followed by subsequent reactions. This could be a route to forming new C-C bonds or initiating polymerization through a Tishchenko-type mechanism. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): Studying the coordination of the indazole nitrogen atoms and potentially the dioxolane oxygens to metal centers to form novel coordination polymers or MOFs. The nitro group could then be chemically modified post-synthesis to tune the properties of the material.
High-Throughput Screening of Chemical Reactivity for Library Generation
To rapidly explore the chemical space around this compound, high-throughput screening (HTS) of its reactivity can be employed. Instead of screening for biological activity, HTS can be used to discover new reactions and quickly generate diverse libraries of compounds. nih.gov
This approach would involve:
Parallel Reaction Setup: Reacting the parent compound with a large and diverse set of reagents (e.g., electrophiles, nucleophiles, catalysts) in a multi-well plate format.
Rapid Analysis: Using techniques like mass spectrometry or HPLC to quickly analyze the outcome of each reaction, identifying successful transformations and novel products.
Informing Synthetic Strategy: The "hits" from the reactivity screen would identify robust and versatile reactions that can be used to create a focused library of derivatives for further testing in biological or materials science applications. This approach has been successfully used to optimize synthetic routes for other complex indazoles. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-(1,3-Dioxolan-2-YL)-6-nitro-1H-indazole, and how can reaction conditions be optimized for yield improvement?
The synthesis of nitroindazole derivatives often involves Friedel-Crafts acylation, hydrazine-mediated cyclization, and nitro group reduction. For example, analogous compounds like 5-amino-3-(3,4-dichlorophenyl)-1H-indazole are synthesized via acid chloride formation, ketone acylation, and hydrazine hydrate treatment in DMF . For this compound, similar steps may apply, with the dioxolane moiety introduced via protective group chemistry. Optimization strategies include:
- Catalyst selection : Use of Raney nickel for nitro reduction (as in ) or palladium catalysts for cross-coupling.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Temperature control : Stepwise heating (e.g., 80–100°C for cyclization) minimizes side reactions.
Low yields in nitroindazole synthesis (e.g., 3% in ) highlight the need for iterative condition screening.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR identify substituent positions (e.g., nitro and dioxolane groups) and confirm regioselectivity .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages must match calculated values) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for exact mass).
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXT) resolve crystal structures, particularly for assessing dioxolane ring conformation and nitro group orientation .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Storage conditions : Store in airtight, light-resistant containers at –20°C to prevent nitro group degradation.
- Solvent compatibility : Avoid protic solvents (e.g., water, ethanol) that may hydrolyze the dioxolane ring. Use anhydrous DCM or acetonitrile for dissolution .
- Stability assays : Monitor decomposition via HPLC or TLC over time under varying pH and temperature conditions.
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for nitroindazole derivatives be resolved?
Discrepancies in bond angles or torsion angles (e.g., dioxolane ring puckering) may arise due to:
- Twinned crystals : Use SHELXL’s twin refinement tools (BASF, TWIN commands) to model overlapping lattices .
- Disorder modeling : Employ PART and SUMP instructions in SHELX to refine disordered nitro or dioxolane groups .
- High-resolution data : Collect synchrotron-derived data (<1.0 Å resolution) to improve electron density maps. Cross-validate with DFT-optimized geometries .
Q. What methodologies are suitable for evaluating the biological activity of this compound in enzyme inhibition assays?
- Kinetic assays : Use fluorescence-based or radiometric assays to measure IC values against target enzymes (e.g., kinases, nitric oxide synthases) .
- Docking studies : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes, focusing on interactions between the nitro group and catalytic residues.
- Structure-activity relationship (SAR) : Synthesize analogs with modified dioxolane or nitro substituents to probe pharmacophore requirements .
Q. How can conflicting pharmacological data for nitroindazole derivatives be reconciled across studies?
Contradictions in activity (e.g., varying IC values) may stem from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Compound purity : Validate via HPLC (>95% purity) and quantify residual solvents (GC-MS).
- Cellular context : Account for differences in cell permeability (logP = 1.89 for related compounds ) or metabolic stability (e.g., nitroreductase activity in cell lines).
Q. What strategies can mitigate low yields in functionalizing the 6-nitro-1H-indazole scaffold?
- Directed C–H activation : Use palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., pyridine) to regioselectively introduce dioxolane or other substituents.
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 1h) and improve yields by 20–30% .
- Protection/deprotection : Temporarily protect the nitro group (e.g., as a silyl ether) during dioxolane installation to prevent side reactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
